![molecular formula C12H16BrNO2S B153154 tert-Butyl-2-Brom-6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-carboxylat CAS No. 949922-62-7](/img/structure/B153154.png)
tert-Butyl-2-Brom-6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-carboxylat
Übersicht
Beschreibung
Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, also known as TB2B-6,7-DHP-5(4H)-COO, is a novel heterocyclic compound with potential applications in pharmaceutical and agricultural chemistry. This compound is of great interest due to its ability to act as a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. TB2B-6,7-DHP-5(4H)-COO is a promising candidate for further research in drug design and development.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Diese Verbindung wird in der Proteomik-Forschung verwendet, wo sie als Vorläufer für die Synthese von Peptiden und Proteinen für experimentelle Zwecke dient . Sein reaktives Bromatom ermöglicht die Einführung von Modifikationen an Aminosäuren oder Peptidketten und unterstützt so die Untersuchung der Proteinstruktur und -funktion.
Medizinische Chemie
In der medizinischen Chemie wird es zur Entwicklung neuer Arzneimittel verwendet. Der Thienopyridin-Teil ist ein häufiges Merkmal in Medikamenten, die auf Herz-Kreislauf-Erkrankungen abzielen, und Modifikationen an dieser Grundstruktur können zur Entdeckung neuer therapeutischer Wirkstoffe führen .
Organische Synthese
Als Baustein in der organischen Synthese wird diese Verbindung zum Aufbau komplexer organischer Moleküle verwendet. Sein Bromatom wirkt als gute Abgangsgruppe und erleichtert nucleophile Substitutionsreaktionen, die in der organischen Synthese von grundlegender Bedeutung sind .
Materialwissenschaft
In der Materialwissenschaft erforschen Wissenschaftler die elektrischen Eigenschaften von Thienopyridin-Derivaten. Diese Verbindung könnte zur Synthese von Materialien mit möglichen Anwendungen in organischen Halbleitern oder als Bestandteil leitfähiger Polymere verwendet werden .
Landwirtschaftliche Chemie
Das Thienopyridin-Ringsystem findet sich auch in bestimmten Agrochemikalien. Derivate dieser Verbindung können auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht werden und tragen zur Entwicklung neuer landwirtschaftlicher Produkte bei .
Biokonjugationstechniken
Diese Verbindung kann in Biokonjugationstechniken verwendet werden, bei denen sie an Biomoleküle konjugiert wird, um die Verfolgung oder Markierung in biologischen Systemen zu ermöglichen. Das Bromatom kann durch einen Fluoreszenzfarbstoff oder andere Marker ersetzt werden, um die Visualisierung unter einem Mikroskop zu ermöglichen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-9-8(7-14)6-10(13)17-9/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKHVFHUNINLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598401 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949922-62-7 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


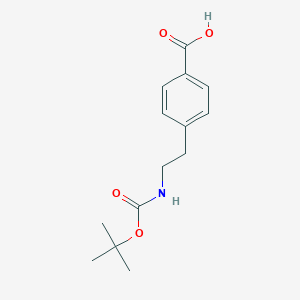
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
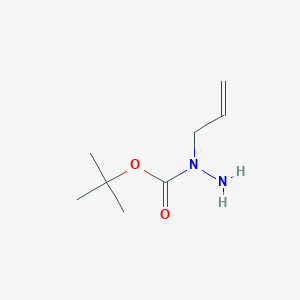
![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)


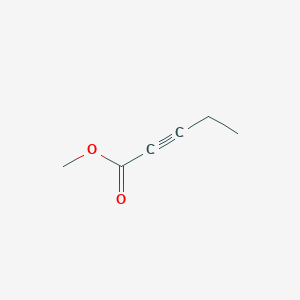
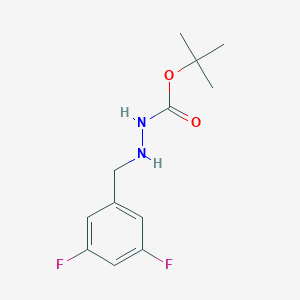
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

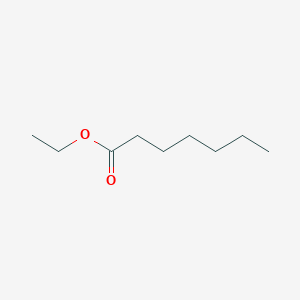

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)